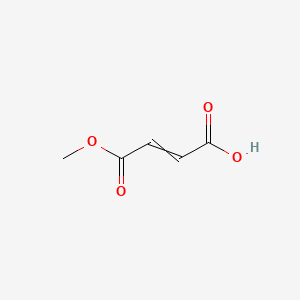
Meleic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-methoxy-4-oxobut-2-enoic acid is an organic compound with the molecular formula C5H6O4 It is characterized by the presence of a methoxy group (-OCH3) and a keto group (=O) on a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (Z)-alkene. This method allows for the precise control of the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of (Z)-4-methoxy-4-oxobut-2-enoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methoxy-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its structural features make it a suitable substrate for investigating the mechanisms of various enzymes.
Medicine
In medicine, (Z)-4-methoxy-4-oxobut-2-enoic acid derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-methoxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-4-oxobutanoic acid: Similar structure but lacks the (Z)-alkene configuration.
4-methoxy-4-oxopentanoic acid: Contains an additional carbon atom in the backbone.
4-methoxy-4-oxobut-2-enoic acid (E): The (E)-isomer of the compound with different stereochemistry.
Uniqueness
(Z)-4-methoxy-4-oxobut-2-enoic acid is unique due to its (Z)-alkene configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
CAS No. |
44836-34-2 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-methoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |
InChI Key |
NKHAVTQWNUWKEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
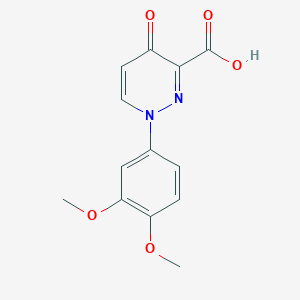
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
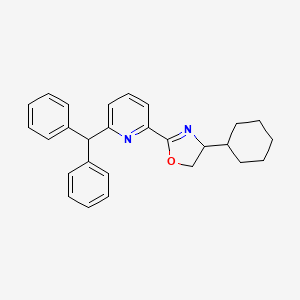
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
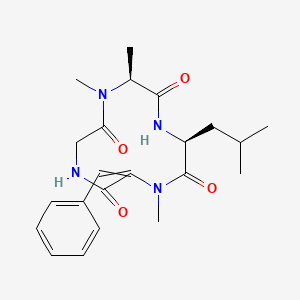
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
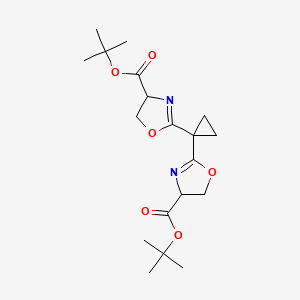

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
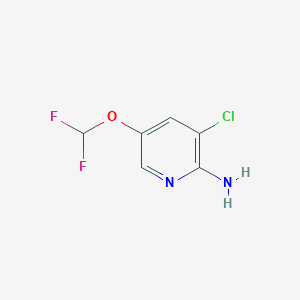
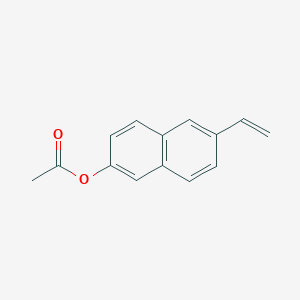
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

